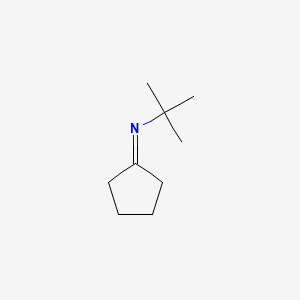
Cyclopentanone-tert-butyl imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cyclopentanone-tert-butyl imine is an organic compound that features a cyclopentanone ring bonded to a tert-butyl imine group
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanone-tert-butyl imine can be synthesized through the reaction of cyclopentanone with tert-butylamine. The reaction typically involves the condensation of the ketone with the amine, resulting in the formation of the imine bond. This process can be catalyzed by acids to increase the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where cyclopentanone and tert-butylamine are combined under controlled conditions. The reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the mixing of reactants and improve the efficiency of the process .
化学反応の分析
Types of Reactions
Cyclopentanone-tert-butyl imine undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
科学的研究の応用
Cyclopentanone-tert-butyl imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of cyclopentanone-tert-butyl imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest for drug development .
類似化合物との比較
Cyclopentanone-tert-butyl imine can be compared with other imine compounds, such as:
Cyclohexanone-tert-butyl imine: Similar structure but with a six-membered ring.
Cyclopentanone-ethyl imine: Similar structure but with an ethyl group instead of a tert-butyl group.
Cyclopentanone-phenyl imine: Similar structure but with a phenyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the steric effects and electronic properties imparted by the tert-butyl group, which can influence its reactivity and interactions with other molecules .
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
N-tert-butylcyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-9(2,3)10-8-6-4-5-7-8/h4-7H2,1-3H3 |
InChIキー |
INYNTAFIVXSPLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C1CCCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
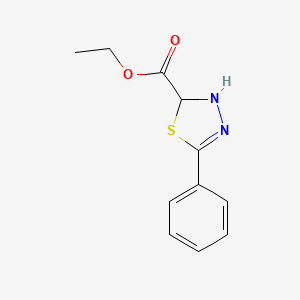
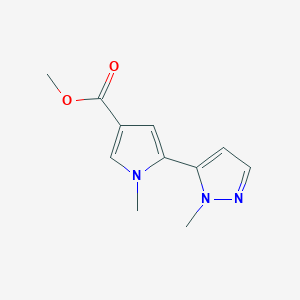
![N-[4-(methylsulfonyl)phenyl]benzenecarboximidamide](/img/structure/B8407065.png)
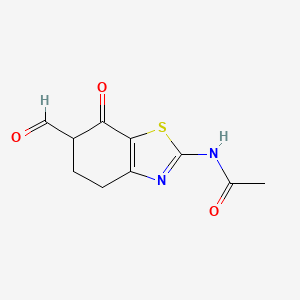
![2-(But-3-ynyl)-5-chlorobenzo[d]oxazole](/img/structure/B8407073.png)
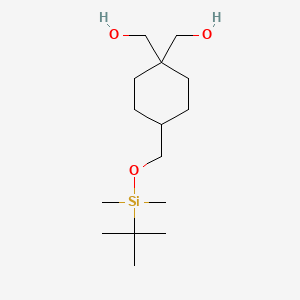
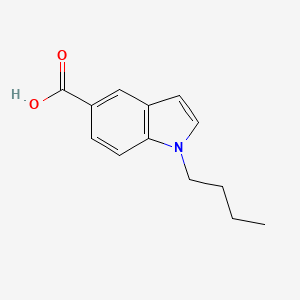
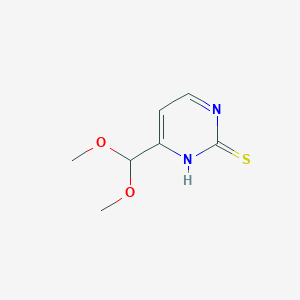
![5-[Bis(2-bromoethyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B8407113.png)
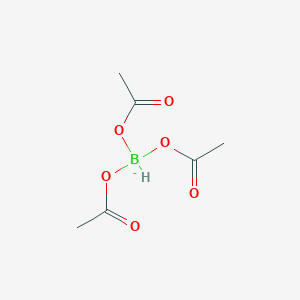
![4-chloro-2-fluoro-N-(2-fluorophenyl)-5-[(8aS)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl]benzenesulfonamide](/img/structure/B8407123.png)
![2-Ethyl-5-fluoro-9-methyl-13-[2-(naphthalen-2-yl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8407130.png)
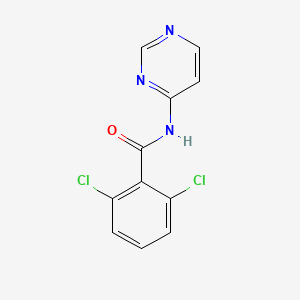
![3,5-Diamino-4-[(Pyridin-3-Yl)Hydrazono]Pyrazole](/img/structure/B8407140.png)
